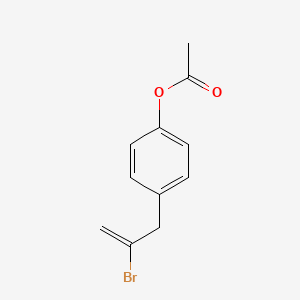

![molecular formula C7H7N3 B1291010 1H-Pyrrolo[3,2-b]pyridin-6-amine CAS No. 1015609-67-2](/img/structure/B1291010.png)

1H-Pyrrolo[3,2-b]pyridin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The structure of this compound features a pyrrolopyridine core, which is a fused ring system combining pyrrole and pyridine moieties. This core structure is often a key feature in pharmaceuticals and materials science due to its unique chemical properties and biological activity .

Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-b]pyridines can be achieved through several methods. One approach involves the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, which selectively produces regioisomeric 1H-pyrrolo[3,2-b]pyridines . Another method includes a copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines, which has been used to prepare novel 1H-pyrrolo[3,2-b]pyridines with anti-secretory activity . Additionally, a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles have been shown to undergo condensation with 1,3-dicarbonyl compounds to yield 1H-pyrrolo[2,3-b]pyridines in one stage .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-b]pyridin-6-amine derivatives has been studied using various spectroscopic techniques. For instance, 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, which supported the structural properties of the compound .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridin-6-amines can undergo various chemical reactions. For example, they can be synthesized through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol in the presence of a Lewis acid . Additionally, reactions of the corresponding 7-hydroxy derivatives with nucleophiles have been used to synthesize various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridin-6-amines are influenced by their molecular structure. The presence of substituents at different positions on the heterocycle can affect properties such as lipophilicity and pKa value, which in turn can influence their biological activity and solubility . The regiochemistry of the synthesis can also be affected by the presence of Bronsted acids and bases, and Lewis acids like Sn(2+) .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties 1H-Pyrrolo[3,2-b]pyridin-6-amine and its derivatives are involved in various chemical synthesis processes due to their unique structural properties. For instance, a series of novel 1H-pyrrolo[3,2-b]pyridines were synthesized using a copper iodide catalyzed cyclization process, establishing a structure-activity relationship focusing on anti-secretory activity, lipophilicity, and pKa value, with some compounds showing potent inhibitory effects on gastric acid secretion (Palmer et al., 2008). Additionally, Lewis acid-promoted cascade reactions involving primary amine, 2-butynedioate, and propargylic alcohol have been employed to efficiently construct 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones, demonstrating the compound's versatility in organic synthesis (Yin et al., 2013).

Bioactive Compound Synthesis 1H-Pyrrolo[3,2-b]pyridin-6-amine derivatives have been explored for their potential in creating bioactive compounds. Functionalization studies of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) aimed at directing towards agrochemicals and/or functional materials have shown promising results. For example, amino groups were introduced onto the 6-position of 7-azaindole to form multidentate agents, and various derivatives exhibited high fungicidal activity (Minakata et al., 1992).

Molecular Modeling and Drug Design Molecular modeling has been applied to 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives to design potassium-competitive acid blockers (P-CABs). This approach led to the identification of potent P-CABs with excellent inhibitory activity in vitro and in vivo, highlighting the potential of these derivatives as lead compounds in drug development (Arikawa et al., 2014).

Anticancer Research Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, synthesized from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, were screened for anticancer activity against multiple cancer cell lines, including lung, breast, prostate, and cervical cancers. Some compounds demonstrated promising bioactivity at micro molar concentrations, showcasing the potential therapeutic applications of these derivatives (Chavva et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

1H-Pyrrolo[3,2-b]pyridin-6-amine has been identified as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

Upon binding to FGFRs, 1H-Pyrrolo[3,2-b]pyridin-6-amine inhibits the receptor’s kinase activity, preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor . This inhibition disrupts the activation of downstream signaling pathways, thereby modulating the cellular processes controlled by FGFRs .

Biochemical Pathways

The primary biochemical pathways affected by 1H-Pyrrolo[3,2-b]pyridin-6-amine are those downstream of FGFRs, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate a variety of cellular processes, including cell proliferation, migration, and angiogenesis .

Result of Action

In vitro studies have shown that 1H-Pyrrolo[3,2-b]pyridin-6-amine can inhibit the proliferation of cancer cells and induce apoptosis . For instance, it has been reported to inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The action of 1H-Pyrrolo[3,2-b]pyridin-6-amine, like any other drug, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions

Propiedades

IUPAC Name |

1H-pyrrolo[3,2-b]pyridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURXBXYCBASGBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640157 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-b]pyridin-6-amine | |

CAS RN |

1015609-67-2 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)